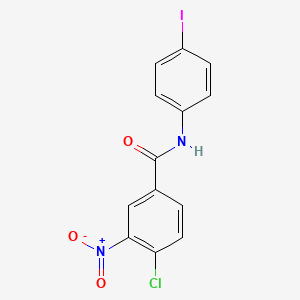![molecular formula C26H21IN2O5 B11692425 (5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzylidène, un substituant iodo et un noyau trione de pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione implique généralement plusieurs étapes, notamment la formation de l'intermédiaire benzylidène, l'iodation et la cyclisation finale pour former le noyau trione de pyrimidine. Les réactifs couramment utilisés dans ces réactions comprennent le bromure de benzyle, l'iode et divers catalyseurs pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d'automatisation pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer le substituant iodo ou réduire le groupe benzylidène.
Substitution : Le groupe iodo peut être substitué par d'autres nucléophiles pour créer des dérivés présentant des propriétés différentes.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'azoture de sodium. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures, des solvants et des catalyseurs spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation pourrait donner un composé avec des groupes hydroxyle supplémentaires, tandis que la substitution pourrait donner un dérivé avec un halogène ou un groupe fonctionnel différent.
Applications de la recherche scientifique
Chimie
En chimie, this compound peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés benzylidène halogénés sur les processus cellulaires. Son substituant iodo le rend particulièrement utile pour les études d'imagerie, car l'iode est un atome lourd qui peut être détecté à l'aide de diverses techniques d'imagerie.
Médecine
En médecine, this compound a des applications potentielles en tant qu'agent thérapeutique. Sa structure unique lui permet d'interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques. Sa capacité à subir diverses réactions chimiques en fait un intermédiaire précieux dans la production de polymères, de revêtements et d'autres matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le substituant iodo et le groupe benzylidène jouent un rôle clé dans la liaison à ces cibles, entraînant des changements dans leur activité. Cela peut entraîner divers effets biologiques, en fonction de la cible et de la voie spécifique impliquée.
Applications De Recherche Scientifique
(5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Unicité
Comparé à des composés similaires, (5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione est unique en raison de sa combinaison d'un groupe benzylidène, d'un substituant iodo et d'un noyau trione de pyrimidine. Cette structure unique lui permet d'interagir avec un ensemble différent de cibles moléculaires et de subir une gamme plus large de réactions chimiques, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C26H21IN2O5 |
|---|---|
Poids moléculaire |
568.4 g/mol |
Nom IUPAC |
(5E)-5-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H21IN2O5/c1-16-8-10-19(11-9-16)29-25(31)20(24(30)28-26(29)32)12-18-13-21(27)23(22(14-18)33-2)34-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,28,30,32)/b20-12+ |
Clé InChI |
LAOVDEPQKZHZRC-UDWIEESQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)OC)/C(=O)NC2=O |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)OC)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)

![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)
![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
